![molecular formula C21H22BrNO5S B491784 Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 477487-64-2](/img/structure/B491784.png)
Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
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Description
Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention among scientists and researchers due to its potential applications in various fields. This compound is commonly referred to as PSB-0739 and is a potent and selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2).
Scientific Research Applications
Pharmacokinetics, Pharmacodynamics, and Toxicology of Benzofurans
Research on benzofurans, including Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, has shown that these substances can pose serious health risks. However, the pharmacokinetics, pharmacodynamics, and toxicology of benzofurans, such as 2C-B, 4-fluoroamphetamine, and others, have been compared with common illicit drugs like amphetamine and MDMA. The study suggests that toxicity from these substances can be managed using existing treatment guidelines based on their clinical effects rather than the specific drug involved, highlighting the importance of understanding the health risks associated with new psychoactive substances (Nugteren-van Lonkhuyzen et al., 2015).
Inhibition of Ion Transport by Benzofuran Derivatives
Another study focuses on the effect of known inhibitors of ion transport on pendrin (SLC26A4) activity, illustrating the potential therapeutic applications of benzofuran derivatives in treating hypertensive states and respiratory distresses. This research is indicative of the broad utility of benzofuran derivatives in pharmaceutical applications, including the modulation of specific ion channels (Bernardinelli et al., 2016).
Benzofuran as Potent Inhibitors
The bioactivity and chemical properties of benzofuran derivatives have been extensively studied, showing a wide range of biological activities, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory effects. This review highlights the significance of benzofuran compounds in pharmaceuticals, agriculture, and polymers, pointing to their role as inhibitors against various diseases and pathogens (Dawood, 2019).
Sulfonamide Inhibitors and Their Applications
Sulfonamide compounds, which are closely related to the chemical structure of Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, have been identified as having significant antibacterial, antiviral, and anticancer properties. This review covers the scientific and patent literature on sulfonamide inhibitors, demonstrating their utility in treating a wide range of conditions, including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).
Biological Activities of Derivatized D-glucans
Research into derivatized D-glucans, which share structural similarities with sulfonamide and benzofuran derivatives, reveals their increased solubility and altered biological activities. These studies suggest the potential of chemically modified glucans in biotechnological fields due to their anticoagulant, antitumor, antioxidant, and antiviral activities, providing insights into the broad applicability of such compounds in preventing and treating human disease conditions (Kagimura et al., 2015).
properties
IUPAC Name |
pentyl 5-[(4-bromophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO5S/c1-3-4-5-12-27-21(24)20-14(2)28-19-11-8-16(13-18(19)20)23-29(25,26)17-9-6-15(22)7-10-17/h6-11,13,23H,3-5,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNYOZWWBQVCDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentyl 5-[(4-bromophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
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